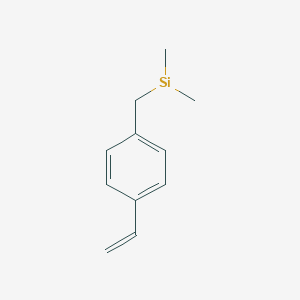
CID 14790948
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé identifié par "CID 14790948" est une entité chimique possédant des propriétés et des applications uniques. Ce composé suscite un intérêt considérable dans divers domaines scientifiques en raison de sa structure chimique et de sa réactivité distinctes.
Méthodes De Préparation
La préparation de CID 14790948 implique des voies de synthèse et des conditions réactionnelles spécifiques. Les méthodes de synthèse comprennent généralement des réactions de cyclisation, des processus de réduction et l'utilisation de réactifs spécifiques pour obtenir la structure chimique souhaitée. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
CID 14790948 subit différents types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé.
Applications De Recherche Scientifique
CID 14790948 a un large éventail d'applications en recherche scientifique. En chimie, il est utilisé comme réactif dans diverses réactions de synthèse. En biologie, il peut être utilisé comme sonde pour étudier des voies biochimiques spécifiques. En médecine, il pourrait avoir des applications thérapeutiques potentielles, telles que dans le traitement de certaines maladies. Dans l'industrie, this compound peut être utilisé dans la production de matériaux spécialisés ou comme catalyseur dans des processus chimiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs particuliers, modulant ainsi leur activité. Cette interaction peut entraîner des modifications des processus cellulaires et des voies biochimiques, conduisant finalement aux effets observés du composé.
Mécanisme D'action
The mechanism of action of CID 14790948 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.
Comparaison Avec Des Composés Similaires
CID 14790948 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires peuvent inclure ceux ayant des structures chimiques analogues ou une réactivité similaire. Par exemple, les composés ayant des groupes fonctionnels ou des cadres moléculaires similaires peuvent présenter un comportement chimique comparable. this compound peut avoir des propriétés distinctes qui le différencient de ces composés similaires, telles qu'une plus grande réactivité, une plus grande stabilité ou une activité biologique unique.
Propriétés
Formule moléculaire |
C11H15Si |
|---|---|
Poids moléculaire |
175.32 g/mol |
InChI |
InChI=1S/C11H15Si/c1-4-10-5-7-11(8-6-10)9-12(2)3/h4-8H,1,9H2,2-3H3 |
Clé InChI |
GXFIAFRURMDMBX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)CC1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


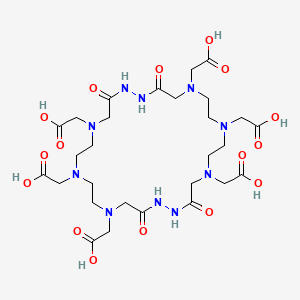
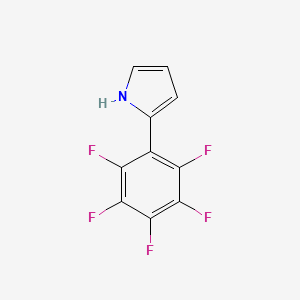
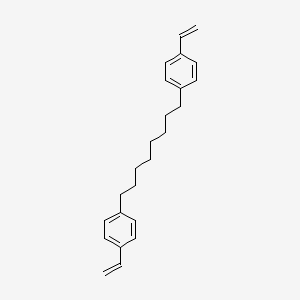
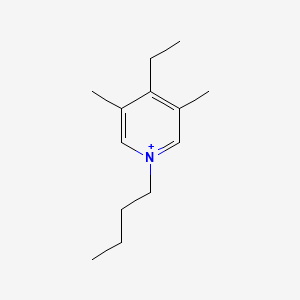
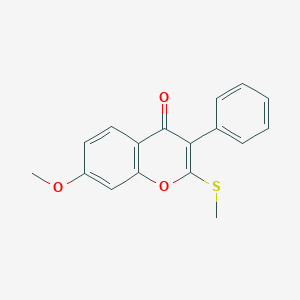
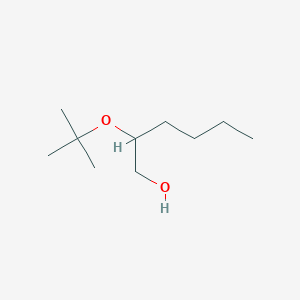

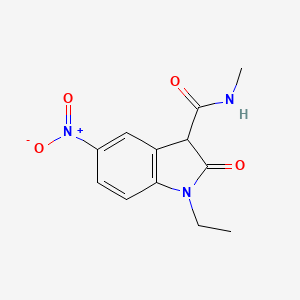
silane](/img/structure/B12556436.png)
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
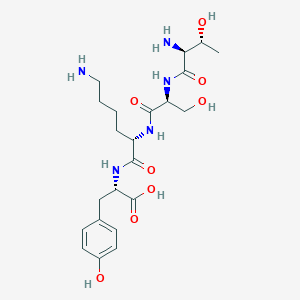
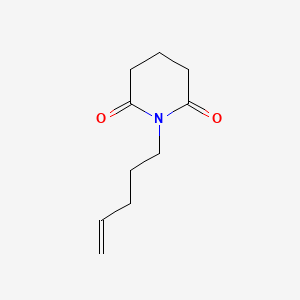

![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)
